Cas no 1361904-89-3 (2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester)

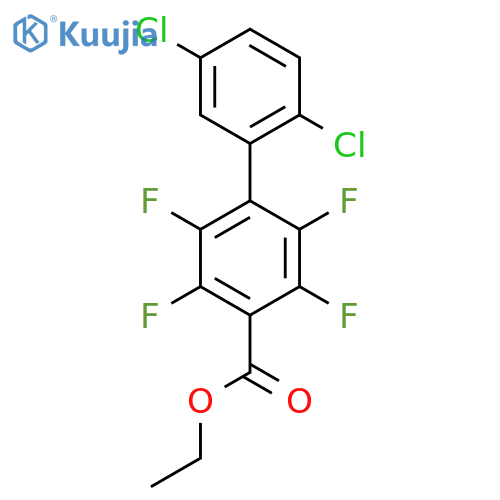

1361904-89-3 structure

商品名:2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester

CAS番号:1361904-89-3

MF:C15H8Cl2F4O2

メガワット:367.122436523438

CID:4993565

2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester

-

- インチ: 1S/C15H8Cl2F4O2/c1-2-23-15(22)10-13(20)11(18)9(12(19)14(10)21)7-5-6(16)3-4-8(7)17/h3-5H,2H2,1H3

- InChIKey: KVBMAYOGDXSETC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C1C(=C(C(C(=O)OCC)=C(C=1F)F)F)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 412

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 26.3

2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011008089-1g |

2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester |

1361904-89-3 | 97% | 1g |

1,490.00 USD | 2021-07-05 | |

| Alichem | A011008089-500mg |

2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester |

1361904-89-3 | 97% | 500mg |

815.00 USD | 2021-07-05 | |

| Alichem | A011008089-250mg |

2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester |

1361904-89-3 | 97% | 250mg |

470.40 USD | 2021-07-05 |

2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester 関連文献

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1361904-89-3 (2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester) 関連製品

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬